molecular formula C15H24O B12674264 (E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol CAS No. 59121-99-2

(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol

Cat. No.: B12674264
CAS No.: 59121-99-2
M. Wt: 220.35 g/mol
InChI Key: UIMSQVVHHIUQOZ-ZZAMHKPASA-N
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Description

(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol is an organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, which react with aldehydes or ketones to form the desired alcohol. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the correct formation of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes that enhance the efficiency and yield of the compound. These methods often utilize advanced catalysts and optimized reaction conditions to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    (E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol is unique due to its specific combination of double bonds and a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

59121-99-2

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(4E,6E)-3,7,11-trimethyldodeca-1,4,6,10-tetraen-3-ol

InChI

InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,8-9,11-12,16H,1,7,10H2,2-5H3/b12-8+,14-11+

InChI Key

UIMSQVVHHIUQOZ-ZZAMHKPASA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(C)(C=C)O)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(C)(C=C)O)C)C

Origin of Product

United States

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